N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a furan ring, a morpholine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Morpholine Ring: This step involves the reaction of ethylene oxide with ammonia or primary amines to form morpholine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the furan and morpholine derivatives with the sulfonamide precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and morpholine rings can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(FURAN-2-YL)-2-(PYRROLIDIN-1-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE
- N-[2-(THIOPHEN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE
Uniqueness
N-[2-(FURAN-2-YL)-2-(MORPHOLIN-4-YL)ETHYL]-4-METHOXY-3-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both furan and morpholine rings, which can confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, solubility, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C18H24N2O5S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O5S/c1-14-12-15(5-6-17(14)23-2)26(21,22)19-13-16(18-4-3-9-25-18)20-7-10-24-11-8-20/h3-6,9,12,16,19H,7-8,10-11,13H2,1-2H3 |
InChI Key |
PQPIPOQZVNQRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCOCC3)OC |
Origin of Product |
United States |
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